molecular formula C15H24N2O3 B13730641 N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide CAS No. 39617-16-8

N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide

Cat. No.: B13730641
CAS No.: 39617-16-8
M. Wt: 280.36 g/mol
InChI Key: IGUMCQGTANJTCY-UHFFFAOYSA-N
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Description

N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide is a chemical compound known for its significant role in medicinal chemistry. It is a metabolite of the selective β-1 blocker drug metoprolol . This compound is characterized by its complex structure, which includes a hydroxy group, an isopropylamino group, and a propoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with isopropylamine and epichlorohydrin, followed by acetylation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxy and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted phenyl compounds.

Scientific Research Applications

N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide involves its interaction with β-1 adrenergic receptors. By blocking these receptors, it reduces the force and rate of heart contractions, which is beneficial in treating conditions like hypertension and arrhythmias . The molecular targets include the β-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific metabolic pathway and its role as a metabolite of metoprolol. Its distinct structure allows for specific interactions with β-1 adrenergic receptors, making it valuable in both research and therapeutic contexts.

Properties

CAS No.

39617-16-8

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide

InChI

InChI=1S/C15H24N2O3/c1-11(2)16-9-14(19)10-20-15-6-4-13(5-7-15)8-17-12(3)18/h4-7,11,14,16,19H,8-10H2,1-3H3,(H,17,18)

InChI Key

IGUMCQGTANJTCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CNC(=O)C)O

Origin of Product

United States

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